N-oleoyl alanine

Obesity Metabolic disease N-acyl amino acids

Procure N-Oleoyl alanine (OlAla) specifically for its validated metabolic stability advantage over N-oleoyl glycine (OlGly). A single methyl substitution confers resistance to FAAH degradation, directly translating to superior efficacy in chronic obesity models via PPARα activation and distinct, PPARα-independent mechanisms in nicotine dependence studies. This tool compound is essential for achieving reproducible, long-duration in vivo results. Do not substitute with OlGly for applications requiring extended target engagement.

Molecular Formula C21H39NO3
Molecular Weight 353.547
CAS No. 73775-50-5; 745733-78-2
Cat. No. B2784378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-oleoyl alanine
CAS73775-50-5; 745733-78-2
Molecular FormulaC21H39NO3
Molecular Weight353.547
Structural Identifiers
SMILESCCCCCCCCC=CCCCCCCCC(=O)NC(C)C(=O)O
InChIInChI=1S/C21H39NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20(23)22-19(2)21(24)25/h10-11,19H,3-9,12-18H2,1-2H3,(H,22,23)(H,24,25)/b11-10-/t19-/m0/s1
InChIKeyCHQZBIVWDKADIA-GDWUOILNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Oleoyl Alanine (CAS 73775-50-5 / 745733-78-2): Product Overview and Procurement Context


N-Oleoyl alanine (OlAla) is a long-chain N-acyl-L-amino acid comprising an oleic acid moiety conjugated to alanine via an amide bond [1]. It belongs to the N-acyl amide family of endogenous lipid signaling molecules, which exert pleiotropic physiological effects including modulation of metabolic homeostasis, inflammation, and reward-related behaviors [2]. OlAla has been detected in insect and animal tissues, and research interest has intensified due to its demonstrated efficacy in preclinical models of substance use disorders and obesity, positioning it as a targeted tool compound for investigating N-acyl amino acid pharmacology [3][4]. Critically, OlAla was synthesized as a metabolically stabilized analog of the naturally occurring N-oleoyl glycine (OlGly) [3].

Why N-Oleoyl Alanine (OlAla) Cannot Be Interchanged with N-Oleoyl Glycine (OlGly)


Within the N-acyl amino acid class, structural variations in the amino acid headgroup—even a single methyl substitution—produce functionally non-equivalent compounds. N-Oleoyl glycine (OlGly) and N-oleoyl alanine (OlAla) differ solely by a methyl group on the α-carbon of the amino acid moiety, yet this modification confers distinct metabolic stability and in vivo efficacy profiles [1]. OlGly undergoes rapid degradation by endogenous amidases including fatty acid amide hydrolase (FAAH), limiting its duration of action [1][2]. OlAla was explicitly designed as a more stable analog to address this pharmacokinetic limitation [1]. Consequently, substituting OlGly for OlAla in experimental protocols without accounting for differential stability, potency, and mechanism of action will yield non-comparable results and potentially erroneous conclusions. The following evidence quantifies these critical differences.

N-Oleoyl Alanine: Quantitative Differentiation Evidence for Procurement Decisions


Superior In Vivo Anti-Obesogenic Efficacy: OlAla vs. OlGly in High-Fat Diet Model

In a direct comparative in vivo study, N-oleoyl alanine (OlAla) demonstrated greater efficacy than its parent compound N-oleoyl glycine (OlGly) in reducing body weight gain in mice fed a high-fat diet rich in lard (HFD-L). While both compounds activate PPARα, the authors explicitly state that the more stable analog OlAla was 'found to be more efficacious than OlGly in vivo' [1]. This constitutes a head-to-head comparison where the methylated analog outperforms the endogenous ligand on a key functional endpoint.

Obesity Metabolic disease N-acyl amino acids

Differential Mechanism of Action in Nicotine Withdrawal: PPARα-Independent Activity

In a study investigating nicotine reward and withdrawal in mice, N-oleoyl alanine (OlAla) prevented nicotine-induced conditioned place preference (CPP) and attenuated somatic and affective withdrawal signs. Critically, while previous studies with OlGly established a PPARα-dependent mechanism, pharmacological evidence in this study indicates that OlAla exerts these effects through a PPARα-independent mechanism [1]. The OlAla methylated analog thus diverges mechanistically from its parent compound, engaging alternative signaling pathways that may offer distinct translational advantages [1].

Substance use disorder Nicotine dependence Withdrawal

Extended Duration of Action and Translational Suitability: Methylated Analog Advantage

N-Oleoyl alanine (OlAla) was synthesized specifically as a methylated analog of N-oleoyl glycine (OlGly) to confer increased metabolic stability and prolonged duration of action. Pharmacological evidence indicates that OlAla 'has an increased duration of action and may offer translational benefit' relative to OlGly [1][2]. Following exogenous administration in mice, increasing concentrations of OlAla were quantitated in both brain and plasma, confirming its ability to cross the blood-brain barrier and achieve measurable central exposure over time [3].

Pharmacokinetics Drug development N-acyl amino acids

Validated Analytical Method: Quantification Support for Pharmacokinetic Studies

A fully validated high-performance liquid chromatography tandem mass spectrometry (HPLC-MS/MS) method has been established for the simultaneous extraction and quantitation of N-oleoyl glycine (OlGly) and N-oleoyl alanine (OlAla) in mouse brain and plasma [1]. The assay demonstrated bias and precision within ±20%, meeting FDA bioanalytical method validation acceptance criteria, and achieved over 90% recovery for both low-level analytes [1]. This method was specifically developed to support pharmacokinetic studies investigating the involvement of OlAla and OlGly in drug dependence and other diseases [1]. In contrast, previously published lipidomic panel methods for these analytes reported limited sensitivity, poor selectivity, and low recovery [1].

Analytical chemistry Bioanalysis Method validation

Opioid Withdrawal Intervention: OlAla and OlGly Show Comparable Efficacy

Both N-oleoyl alanine (OlAla) and its parent compound N-oleoyl glycine (OlGly) have been shown to interfere with affective and somatic responses to acute naloxone-precipitated morphine withdrawal in male rats [1]. Importantly, while both compounds attenuate withdrawal signs, neither OlGly nor OlAla modify tolerance to nociception, hyperthermia, or the suppression of activity produced by morphine [1]. This indicates that these compounds selectively target withdrawal-associated behaviors without altering the primary analgesic or thermoregulatory effects of opioids—a critical differentiation from direct opioid receptor modulators.

Opioid use disorder Withdrawal N-acyl amino acids

High-Value Research Applications for N-Oleoyl Alanine Based on Quantitative Evidence


Obesity and Metabolic Syndrome Research Requiring PPARα-Mediated Anti-Obesogenic Efficacy

Investigators studying diet-induced obesity should prioritize N-oleoyl alanine (OlAla) over N-oleoyl glycine (OlGly) when maximum in vivo efficacy in reducing body weight gain is required. Evidence demonstrates that OlAla is more efficacious than OlGly in HFD-L mouse models, operating via PPARα activation [1]. The compound's increased metabolic stability and longer duration of action provide practical advantages for chronic dosing paradigms. This application is supported by direct comparative data showing OlAla's superior performance in weight reduction studies and its ability to reduce dopamine neuron firing in the ventral tegmental area, a key node in reward circuitry [1].

Nicotine Dependence and PPARα-Independent Signaling Studies

For studies investigating nicotine reward and withdrawal mechanisms, N-oleoyl alanine (OlAla) offers a distinct mechanistic profile relative to N-oleoyl glycine (OlGly). OlAla attenuates nicotine-induced conditioned place preference and withdrawal signs through a PPARα-independent mechanism [1]. This divergence enables researchers to dissect PPARα-dependent from PPARα-independent pathways in substance use disorders. Investigators seeking to avoid PPARα-mediated confounding effects or to explore alternative signaling cascades in nicotine dependence should select OlAla over OlGly for these experiments [1].

Opioid Withdrawal Research Without Analgesic Interference

Both N-oleoyl alanine (OlAla) and N-oleoyl glycine (OlGly) are suitable for studies targeting opioid withdrawal, as they reduce affective and somatic withdrawal signs without modifying morphine-induced analgesia, hyperthermia, or locomotor suppression [1]. This selectivity distinguishes them from direct opioid receptor modulators. In this context, OlAla may be preferred when extended compound stability and longer duration of action are desired for behavioral paradigms spanning multiple days, based on evidence of its enhanced metabolic profile [2].

Pharmacokinetic and Bioanalytical Method Development Studies

Laboratories requiring validated quantitative methods for N-acyl amino acid analysis in biological matrices can leverage the established HPLC-MS/MS method for N-oleoyl alanine (OlAla) in mouse brain and plasma [1]. The method's documented performance metrics—bias and precision within ±20% and over 90% recovery—provide a robust foundation for pharmacokinetic studies of OlAla in drug dependence, obesity, or other disease models [1]. This validated protocol eliminates the need for de novo method development and addresses the sensitivity and selectivity limitations of prior lipidomic panel approaches [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-oleoyl alanine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.